molecular formula C13H9ClN2O2 B14140450 Benzenecarboximidoyl chloride, N-(2-nitrophenyl)- CAS No. 3493-72-9

Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-

Cat. No.: B14140450
CAS No.: 3493-72-9
M. Wt: 260.67 g/mol
InChI Key: WTASXZBNJZPLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, also known by its CAS number 3493-72-9, is a chemical compound with the molecular formula C13H9ClN2O2. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 2-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 2-nitroaniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, involves its reactivity with nucleophiles and electrophiles. The compound’s molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation, which are facilitated by the presence of the nitro and chloride groups .

Comparison with Similar Compounds

Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, can be compared with other similar compounds such as:

The uniqueness of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, lies in the specific positioning of the nitro group, which influences its reactivity and applications in various fields.

Properties

CAS No.

3493-72-9

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

N-(2-nitrophenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C13H9ClN2O2/c14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16(17)18/h1-9H

InChI Key

WTASXZBNJZPLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.